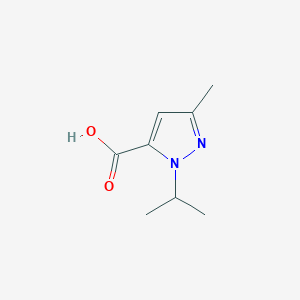
1-Isopropyl-3-methyl-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H12N2O2. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a five-membered ring structure containing two nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the D-amino acids . This inhibition disrupts the normal function of DAO, leading to a decrease in the oxidation of D-amino acids .
Biochemical Pathways
The inhibition of DAO by 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid affects the metabolism of D-amino acids . Under normal conditions, DAO plays a crucial role in the catabolism of D-amino acids, particularly D-serine, which is a co-agonist of the NMDA receptor and is involved in neurotransmission . By inhibiting DAO, this compound can increase the levels of D-serine, potentially influencing NMDA receptor-mediated neurotransmission .
Result of Action
The inhibition of DAO by 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can lead to an increase in the levels of D-serine . This can potentially enhance NMDA receptor-mediated neurotransmission, which could have various effects on neurological function . Additionally, this compound has been shown to protect DAO cells from oxidative stress induced by D-serine .
Biochemische Analyse
Biochemical Properties
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. By inhibiting D-amino acid oxidase, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can protect cells from oxidative stress induced by D-serine . This interaction highlights the compound’s potential in modulating oxidative stress-related pathways.
Cellular Effects
The effects of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. By inhibiting D-amino acid oxidase, the compound reduces oxidative stress within cells, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism . This reduction in oxidative stress can lead to enhanced cell survival and function, particularly in cells that are susceptible to oxidative damage.
Molecular Mechanism
At the molecular level, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids . This binding interaction is crucial for the compound’s ability to modulate oxidative stress and protect cells from damage. Additionally, the inhibition of D-amino acid oxidase can lead to changes in gene expression related to oxidative stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent inhibition of D-amino acid oxidase over extended periods . Degradation of the compound can occur under certain conditions, which may reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively inhibits D-amino acid oxidase without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is involved in metabolic pathways related to the metabolism of D-amino acids. By inhibiting D-amino acid oxidase, the compound affects the metabolic flux of D-amino acids, leading to changes in metabolite levels . This interaction with metabolic pathways highlights the compound’s potential in modulating metabolic processes and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, allowing it to reach its target enzyme, D-amino acid oxidase . Additionally, binding proteins may facilitate the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is critical for its activity and function. The compound is likely to be directed to specific compartments or organelles within the cell, where it can effectively inhibit D-amino acid oxidase . Targeting signals or post-translational modifications may play a role in directing the compound to its site of action, ensuring its efficacy in modulating oxidative stress pathways.
Vorbereitungsmethoden
The synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several routes. Another approach includes a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . These methods highlight the compound’s accessibility through both traditional and modern synthetic techniques.
Analyse Chemischer Reaktionen
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
- 1-Isopropyl-1H-pyrazole-3-carboxylic acid
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications
Eigenschaften
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHMOQAPWTGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)
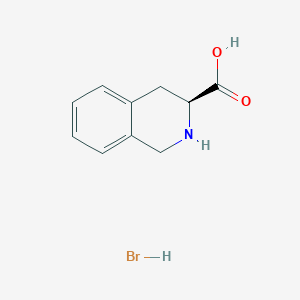
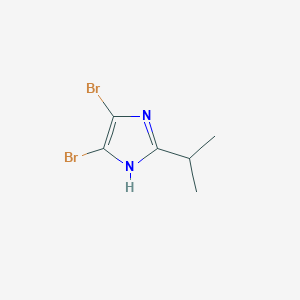
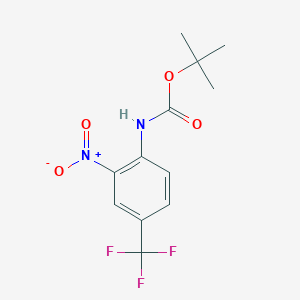

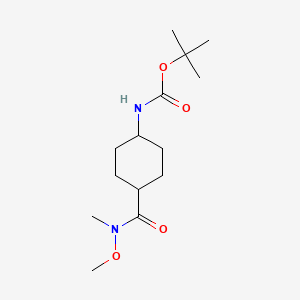
![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)


